molecular formula C17H16BrN3O2 B7663490 N-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-ethoxyaniline

N-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-ethoxyaniline

Cat. No.: B7663490
M. Wt: 374.2 g/mol
InChI Key: CXKDWHPMGWREAA-UHFFFAOYSA-N
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Description

N-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-ethoxyaniline, also known as BODIPY, is a fluorescent dye that has been widely used in scientific research applications. It is a versatile molecule that has been synthesized through various methods and has been used to study different biological processes.

Mechanism of Action

N-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-ethoxyaniline acts as a fluorescent dye by absorbing light energy and emitting it at a longer wavelength. When this compound is excited by light, it undergoes a transition from the ground state to the excited state. The excited state is unstable and quickly returns to the ground state by emitting light at a longer wavelength. The emitted light can be detected and used to visualize the location and activity of this compound in biological systems.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects on biological systems. It is non-toxic and does not interfere with normal cellular processes. However, the use of this compound in biological systems can be affected by factors such as pH, temperature, and solvent polarity.

Advantages and Limitations for Lab Experiments

N-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-ethoxyaniline has several advantages for lab experiments, including its high sensitivity, stability, and versatility. It can be used to study different biological processes and can be easily incorporated into different experimental systems. However, this compound also has some limitations, such as its sensitivity to environmental factors and its potential for photobleaching.

Future Directions

There are several future directions for the use of N-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-ethoxyaniline in scientific research. One direction is the development of new this compound derivatives with improved properties, such as higher brightness, better photostability, and increased sensitivity. Another direction is the use of this compound in combination with other fluorescent probes to study complex biological processes. Additionally, the use of this compound in vivo is an area of active research, with the potential for applications in medical imaging and diagnostics.

Synthesis Methods

N-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-ethoxyaniline can be synthesized through various methods, including the Stille coupling reaction, the Suzuki-Miyaura coupling reaction, and the Sonogashira coupling reaction. The Stille coupling reaction involves the reaction of a stannylated this compound with an aryl halide in the presence of a palladium catalyst. The Suzuki-Miyaura coupling reaction involves the reaction of a boronic acid or boronic ester with an aryl halide in the presence of a palladium catalyst. The Sonogashira coupling reaction involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst.

Scientific Research Applications

N-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-ethoxyaniline has been widely used in scientific research applications, including fluorescence microscopy, flow cytometry, and high-throughput screening. It has been used to study different biological processes, such as protein-protein interactions, enzyme activity, and cell signaling pathways. This compound has also been used as a fluorescent probe for imaging different cellular structures and organelles, such as mitochondria, lysosomes, and endoplasmic reticulum.

Properties

IUPAC Name

N-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-ethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O2/c1-2-22-15-9-4-3-8-14(15)19-11-16-20-21-17(23-16)12-6-5-7-13(18)10-12/h3-10,19H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKDWHPMGWREAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NCC2=NN=C(O2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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